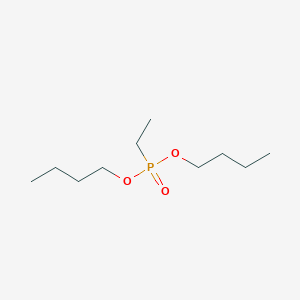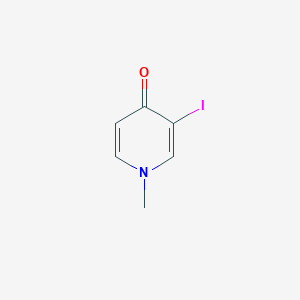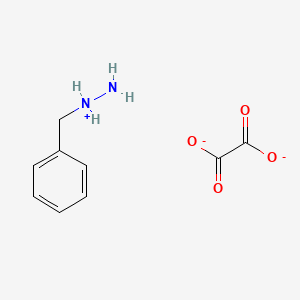
Benzyl 2-O-(4-methylbenzene-1-sulfonyl)pentopyranoside
Übersicht
Beschreibung
BENZYL-2-O-TOLUOLSULFONYL-BETA-D-ARABINOPYRANOSIDE: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is a derivative of arabinopyranoside, a sugar molecule, and features a benzyl group and a toluolsulfonyl group attached to the arabinopyranoside backbone. This compound is of interest due to its potential use in synthetic chemistry and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BENZYL-2-O-TOLUOLSULFONYL-BETA-D-ARABINOPYRANOSIDE typically involves the protection of the hydroxyl groups of arabinopyranoside, followed by the introduction of the benzyl and toluolsulfonyl groups. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of arabinopyranoside are protected using suitable protecting groups such as acetyl or benzyl groups.
Introduction of Benzyl Group: The protected arabinopyranoside is then reacted with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the benzyl group.
Introduction of Toluolsulfonyl Group: The benzylated arabinopyranoside is subsequently reacted with toluolsulfonyl chloride in the presence of a base to introduce the toluolsulfonyl group.
Deprotection: Finally, the protecting groups are removed to yield BENZYL-2-O-TOLUOLSULFONYL-BETA-D-ARABINOPYRANOSIDE.
Industrial Production Methods: Industrial production of BENZYL-2-O-TOLUOLSULFONYL-BETA-D-ARABINOPYRANOSIDE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: BENZYL-2-O-TOLUOLSULFONYL-BETA-D-ARABINOPYRANOSIDE can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced at the toluolsulfonyl group to yield corresponding sulfonamide derivatives.
Substitution: The benzyl and toluolsulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted arabinopyranoside derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: BENZYL-2-O-TOLUOLSULFONYL-BETA-D-ARABINOPYRANOSIDE is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. Its structural similarity to natural sugars makes it a useful tool for probing biological pathways.
Medicine: Potential applications in medicine include the development of novel therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a candidate for drug design and development.
Industry: In the industrial sector, BENZYL-2-O-TOLUOLSULFONYL-BETA-D-ARABINOPYRANOSIDE is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of BENZYL-2-O-TOLUOLSULFONYL-BETA-D-ARABINOPYRANOSIDE involves its interaction with specific molecular targets and pathways. The benzyl and toluolsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
BENZYL-2-O-TOLUOLSULFONYL-BETA-D-GLUCOPYRANOSIDE: Similar structure but with a glucopyranoside backbone.
BENZYL-2-O-TOLUOLSULFONYL-BETA-D-GALACTOPYRANOSIDE: Similar structure but with a galactopyranoside backbone.
BENZYL-2-O-TOLUOLSULFONYL-BETA-D-MANNOPYRANOSIDE: Similar structure but with a mannopyranoside backbone.
Uniqueness: BENZYL-2-O-TOLUOLSULFONYL-BETA-D-ARABINOPYRANOSIDE is unique due to its arabinopyranoside backbone, which imparts distinct chemical and biological properties. Its reactivity and stability make it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
(4,5-dihydroxy-2-phenylmethoxyoxan-3-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7S/c1-13-7-9-15(10-8-13)27(22,23)26-18-17(21)16(20)12-25-19(18)24-11-14-5-3-2-4-6-14/h2-10,16-21H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCUYJAJLVFEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(COC2OCC3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964547 | |
| Record name | Benzyl 2-O-(4-methylbenzene-1-sulfonyl)pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50256-95-6 | |
| Record name | NSC356145 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl 2-O-(4-methylbenzene-1-sulfonyl)pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5-Chloro-thiazolo[5,4-b]pyridin-2-yl)-carbamic acid tert-butyl ester](/img/structure/B15093267.png)
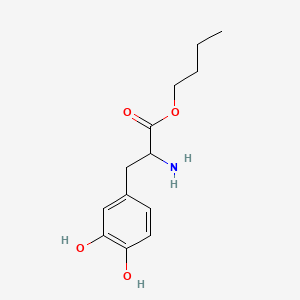
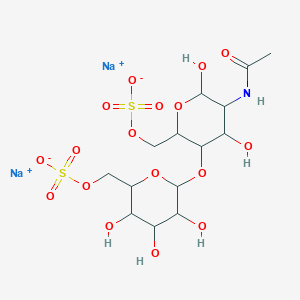



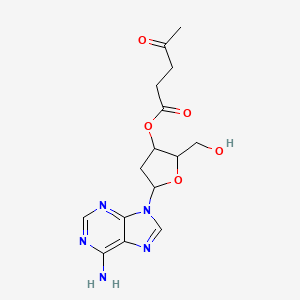
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B15093333.png)
